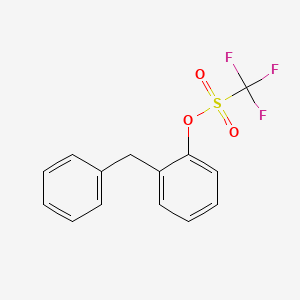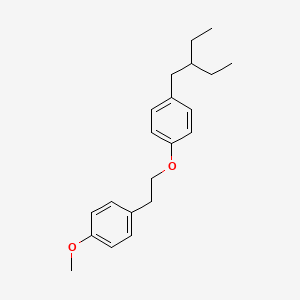
Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)- is an organic compound that belongs to the class of aromatic ethers. This compound features a benzene ring substituted with an ethylbutyl group and a methoxyphenyl ethoxy group. Aromatic ethers are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)- typically involves the following steps:
-
Formation of the Ethylbutyl Substituent: : The ethylbutyl group can be introduced to the benzene ring through a Friedel-Crafts alkylation reaction. This reaction involves the use of an alkyl halide (such as 2-ethylbutyl chloride) and a Lewis acid catalyst (such as aluminum chloride) to facilitate the alkylation of benzene.
-
Introduction of the Methoxyphenyl Ethoxy Group: : The methoxyphenyl ethoxy group can be introduced through a Williamson ether synthesis. This reaction involves the reaction of a phenol derivative (such as 4-methoxyphenol) with an alkyl halide (such as 2-bromoethyl ether) in the presence of a strong base (such as sodium hydride) to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
-
Oxidation: : Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)- can undergo oxidation reactions, particularly at the ethylbutyl and methoxyphenyl ethoxy substituents. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the aromatic ring or the substituents. Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring to a cyclohexane derivative.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring. Halogenation, nitration, and sulfonation are common substitution reactions facilitated by reagents such as chlorine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H₂)
Substitution: Chlorine (Cl₂), Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes
Reduction: Cyclohexane derivatives
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives
科学的研究の応用
Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes, alter receptor binding, and influence cellular signaling pathways.
類似化合物との比較
Similar Compounds
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-hydroxyphenyl)ethoxy)-
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-chlorophenyl)ethoxy)-
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-nitrophenyl)ethoxy)-
Uniqueness
Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)- is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
特性
CAS番号 |
125814-10-0 |
|---|---|
分子式 |
C21H28O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
1-(2-ethylbutyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene |
InChI |
InChI=1S/C21H28O2/c1-4-17(5-2)16-19-8-12-21(13-9-19)23-15-14-18-6-10-20(22-3)11-7-18/h6-13,17H,4-5,14-16H2,1-3H3 |
InChIキー |
CLEUGGGCBXFBPB-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


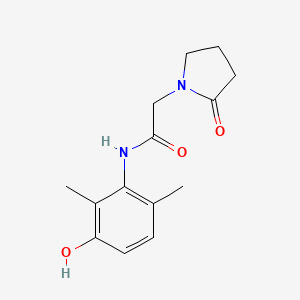

![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
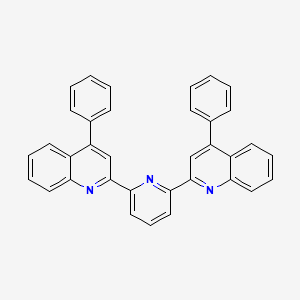
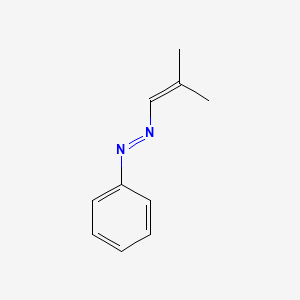
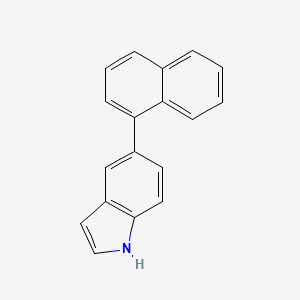
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
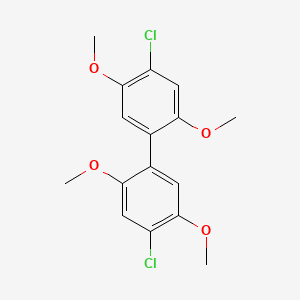
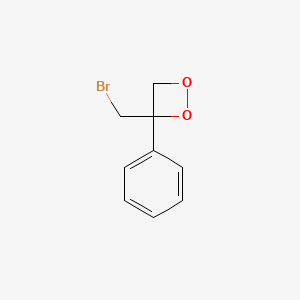
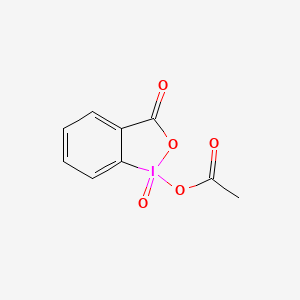
dimethyl-](/img/structure/B14278263.png)

